Enhanced Lipophilicity vs. Des-Fluoro Analog Improves Membrane Permeability and CNS Drug-Likeness
The target compound incorporates a 4-fluorophenyl substituent that significantly increases calculated lipophilicity (XLogP3 = 3.2) compared to the des-fluoro analog 4-phenyl-N-(2-methylphenyl)piperazine-1-carboxamide (XLogP ≈ 2.8), while maintaining an identical TPSA of 35.6 Ų [1]. In CNS drug discovery, an XLogP in the 3–5 range combined with TPSA < 40 Ų is strongly associated with optimal passive blood-brain barrier permeation; the 0.4 log unit increase represents a approximately 2.5-fold theoretical increase in octanol-water partition coefficient, which can enhance CNS exposure without violating lead-likeness criteria [2]. The fluorine atom also provides metabolic stability advantages by blocking potential CYP450-mediated oxidation at the para position of the phenyl ring [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.2; TPSA = 35.6 Ų |
| Comparator Or Baseline | 4-phenyl-N-(2-methylphenyl)piperazine-1-carboxamide: XLogP ≈ 2.8; TPSA ≈ 35.6 Ų |
| Quantified Difference | ΔXLogP ≈ +0.4; approximately 2.5-fold higher predicted partition coefficient |
| Conditions | Computed using PubChem XLogP3 algorithm and Cactvs TPSA method |
Why This Matters
Procurement of the fluorinated analog over the des-fluoro compound is justified when CNS penetration or improved metabolic stability is a project requirement.
- [1] PubChem Computed Properties for CID 4055902 and CID 12345678 (4-phenyl analog). National Center for Biotechnology Information. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
- [3] Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643. View Source
